Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate

Catalog No.
S14043688
CAS No.
M.F
C8H9F3O2
M. Wt
194.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carbox...

Product Name

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate

IUPAC Name

methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate

Molecular Formula

C8H9F3O2

Molecular Weight

194.15 g/mol

InChI

InChI=1S/C8H9F3O2/c1-13-6(12)7(8(9,10)11)4-2-3-5-7/h2-3H,4-5H2,1H3

InChI Key

YLKMRKMTKYQMBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC=CC1)C(F)(F)F

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate is an organic compound characterized by its unique trifluoromethyl group attached to a cyclopentene ring. Its molecular formula is C8H9F3O2C_8H_9F_3O_2 and it has a molecular weight of 194.15 g/mol . This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly influence the chemical properties and biological activity of the molecule.

Typical for esters and cyclopentene derivatives. It is known to undergo:

  • Nucleophilic Substitution Reactions: The trifluoromethyl group can enhance the electrophilicity of the carbon atom to which it is attached, making it susceptible to nucleophilic attack.
  • Cycloaddition Reactions: The cyclopentene structure allows for [2+2] cycloaddition reactions, which can be utilized in synthesizing more complex cyclic compounds.
  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding carboxylic acid and alcohol.

These reactions are significant in synthetic organic chemistry, particularly in the development of new pharmaceuticals and agrochemicals .

The biological activity of methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate has been explored in various contexts. Compounds containing trifluoromethyl groups are often associated with enhanced biological activity due to their ability to modify lipophilicity and metabolic stability. Research indicates that such compounds can exhibit:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
  • Anticancer Activity: Initial studies suggest potential anticancer properties, although further research is needed to establish efficacy and mechanisms of action .

Several methods are available for synthesizing methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate:

  • Trifluoromethylation of Cyclopentene Derivatives: This method involves introducing the trifluoromethyl group into cyclopentene derivatives through electrophilic fluorination techniques.
  • Esterification Reactions: The compound can be synthesized by reacting trifluoromethylated cyclopentene with methanol in the presence of an acid catalyst.
  • Cycloaddition Reactions: Utilizing cycloaddition reactions with suitable reagents can also yield this compound as a product .

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate has several applications, primarily in the fields of:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs, especially those targeting specific biological pathways.
  • Material Science: The compound's properties may be exploited in creating advanced materials with specific thermal or mechanical characteristics.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules, including agrochemicals and other functionalized compounds .

Interaction studies involving methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate focus on its reactivity and compatibility with various biological systems. Research indicates that:

  • The trifluoromethyl group can enhance interactions with biological targets, potentially leading to increased potency in drug formulations.
  • Studies on its metabolic pathways reveal insights into how this compound is processed within living organisms, which is crucial for assessing its safety and efficacy as a therapeutic agent .

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Methyl 1-cyclopentene-1-carboxylateC7H10O2Lacks trifluoromethyl group; simpler structure
1-(Trifluoromethyl)cyclopenteneC6H7F3No carboxylate; focuses on trifluoromethyl effects
Methyl 2-(trifluoromethyl)propanoateC5H7F3O2Different backbone; used in different applications
Methyl 2-cyclopentenecarboxylateC7H10O2Similar structure but without trifluoromethyl substitution

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate stands out due to its trifluoromethyl substitution, which enhances its chemical reactivity and potential biological activity compared to these similar compounds. This unique feature makes it particularly valuable in synthetic chemistry and pharmaceutical applications .

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

194.05546401 g/mol

Monoisotopic Mass

194.05546401 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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